Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the purine derivative, which is then coupled with an acetylated benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features.
Ethyl 4-(butylamino)benzoate: Another ester with a different amine substituent.
Ethyl 4-(dimethylamino)benzoate: A related compound with a dimethylamino group.
Uniqueness
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate is unique due to the presence of the purine ring system, which imparts specific biological activity and potential therapeutic applications. Its complex structure also allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
4418-13-7 |
---|---|
Molecular Formula |
C20H24N6O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[6-(diethylamino)purin-9-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H24N6O3/c1-4-25(5-2)18-17-19(22-12-21-18)26(13-23-17)11-16(27)24-15-9-7-14(8-10-15)20(28)29-6-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,27) |
InChI Key |
IPTQCOYFDNTJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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